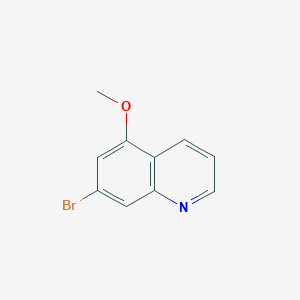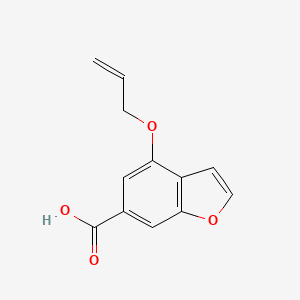
(~2~H_9_)Butan-1-(~2~H_2_)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(~2~H_9_)Butan-1-(~2~H_2_)amine is a deuterated analogue of butan-1-amine, where the hydrogen atoms are replaced with deuterium (^2H). This compound is used in various scientific research applications due to its unique properties, such as increased molecular weight and altered vibrational frequencies, which make it useful in spectroscopic studies.
Aplicaciones Científicas De Investigación
(~2~H_9_)Butan-1-(~2~H_2_)amine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (~2~H_9_)Butan-1-(~2~H_2_)amine typically involves the deuteration of butan-1-amine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D_2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain high pressure and temperature conditions, ensuring efficient deuteration. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(~2~H_9_)Butan-1-(~2~H_2_)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated butanal or butanoic acid.
Reduction: It can be reduced to form deuterated butane.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Deuterated butanal or butanoic acid.
Reduction: Deuterated butane.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of (~2~H_9_)Butan-1-(~2~H_2_)amine involves its interaction with various molecular targets. The deuterium atoms in the compound alter the vibrational frequencies, which can affect the binding affinity and reaction rates with enzymes and other biomolecules. This makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-amine: The non-deuterated analogue with similar chemical properties but different spectroscopic characteristics.
Butan-2-amine: An isomer with the amine group on the second carbon atom.
Deuterated butane: A fully deuterated alkane with no functional groups.
Uniqueness
(~2~H_9_)Butan-1-(~2~H_2_)amine is unique due to its deuterium content, which provides distinct advantages in spectroscopic studies and kinetic analyses. Its increased molecular weight and altered vibrational frequencies make it a valuable tool in various scientific research applications.
Propiedades
IUPAC Name |
N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-NRURKIGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745811 |
Source


|
| Record name | (~2~H_9_)Butan-1-(~2~H_2_)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-81-0 |
Source


|
| Record name | (~2~H_9_)Butan-1-(~2~H_2_)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)


![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)
